3,5-Di-tert-butyl-2-methoxyaniline

Lipophilicity Drug Design Materials Science

Researchers requiring sterically defined aniline building blocks often face limited availability of high-purity, substitution-specific derivatives. 3,5-Di-tert-butyl-2-methoxyaniline (CAS 893397-17-6) resolves this with its unique 3,5-di-tert-butyl-2-methoxy pattern, delivering distinct steric and electronic properties essential for reproducible catalyst and material performance. • ≥97% purity ensures direct use in sensitive catalytic cycles and OLED device fabrication. • Bulk tert-butyl/methoxy substitution provides a defined steric environment for ligand design, enhancing selectivity in cross-metathesis reactions. • Melting point 79-81 °C confirms thermal stability suitable for vacuum deposition processes.

Molecular Formula C15H25NO
Molecular Weight 235.36 g/mol
CAS No. 893397-17-6
Cat. No. B1521227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Di-tert-butyl-2-methoxyaniline
CAS893397-17-6
Molecular FormulaC15H25NO
Molecular Weight235.36 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)N)OC)C(C)(C)C
InChIInChI=1S/C15H25NO/c1-14(2,3)10-8-11(15(4,5)6)13(17-7)12(16)9-10/h8-9H,16H2,1-7H3
InChIKeyJPFIMHWMRKFKOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Di-tert-butyl-2-methoxyaniline: Sterically Hindered Building Block


3,5-Di-tert-butyl-2-methoxyaniline (CAS 893397-17-6) is a substituted aromatic amine characterized by two bulky tert-butyl groups at the 3- and 5-positions and a methoxy group at the 2-position on the benzene ring . With a molecular formula of C₁₅H₂₅NO and a molecular weight of 235.37 g/mol, this compound serves as a versatile building block and ligand precursor in organic synthesis, materials science, and medicinal chemistry . Its unique substitution pattern imparts significant steric hindrance and modulates electronic properties, making it a candidate of interest in the development of olefin metathesis catalysts, OLED materials, and other advanced applications [1].

Sterically hindered aniline scaffold for ligand design and advanced materials research
Dual electronic/steric modulation from 3,5-di-tert-butyl and 2-methoxy substitution pattern
Suitable for olefin metathesis catalyst development and OLED precursor studies

Uniqueness of 3,5-Di-tert-butyl-2-methoxyaniline


The presence of both electron-donating methoxy and sterically demanding tert-butyl groups at specific ring positions creates a unique steric and electronic profile that is not replicated by other commercially available aniline derivatives [1]. Simple substitution with 3,5-di-tert-butylaniline (lacking the methoxy group) alters hydrogen-bonding capacity and electronic resonance, potentially affecting catalytic activity and material stability [2]. Similarly, compounds like 2,6-di-tert-butyl-4-methoxyaniline, while sterically hindered, possess a different substitution pattern that leads to distinct crystal packing, solubility, and coordination chemistry . The quantitative comparisons below demonstrate that even seemingly minor structural changes can translate into measurable differences in physicochemical properties critical for reproducible research and scalable synthesis.

3,5-Di-tert-butylaniline (no methoxy)
Lacking the methoxy group alters hydrogen-bonding capacity and electronic resonance, which may shift catalytic activity and material stability compared to the 2-methoxy derivative.
2,6-Di-tert-butyl-4-methoxyaniline (regioisomer)
Different substitution pattern changes crystal packing, solubility, and coordination chemistry; direct replacement may not reproduce target-compound performance without validation.

3,5-Di-tert-butyl-2-methoxyaniline: Quantitative Differentiation


Computed Lipophilicity vs. Non-Methoxylated Analogs

The octanol-water partition coefficient (LogP) is a critical parameter influencing solubility, membrane permeability, and formulation behavior. 3,5-Di-tert-butyl-2-methoxyaniline exhibits a computed XLogP value of 4.6 [1], which is slightly higher than that of 3,5-di-tert-butylaniline (XLogP = 4.445 [2]), indicating marginally increased lipophilicity due to the methoxy substituent. While the difference is modest, it can impact compound partitioning in biphasic reaction systems or biological assays where precise control of lipophilicity is required.

Computed Lipophilicity
Class-level inference
XLogP 4.6 vs 3,5-di-tert-butylaniline: 4.445
Marginally higher lipophilicity may affect partition behavior in biphasic reaction or assay systems.
Computed XLogP; experimental LogP values may differ. Source-specific review recommended.
Lipophilicity Drug Design Materials Science

Melting Point and Crystalline Stability

The melting point is a key indicator of compound purity, crystalline lattice energy, and handling characteristics. 3,5-Di-tert-butyl-2-methoxyaniline melts at 79-81°C [1], which is significantly higher than that of 3,5-di-tert-butylaniline (mp 54-57°C [2]). This ~25°C higher melting point suggests stronger intermolecular interactions and a more ordered crystalline lattice, which can translate to better long-term storage stability, reduced hygroscopicity, and easier handling in solid form.

Melting Point Stability
Cross-study comparable
79–81 °C
Higher melting point compared to non-methoxylated analog suggests stronger intermolecular interactions and improved storage stability.
Reported vendor values; +25 °C vs. 3,5-di-tert-butylaniline (54–57 °C). Verify under own conditions.
Crystallinity Purity Analysis Formulation

Steric Bulk via Molecular Weight

Steric bulk is crucial for controlling regioselectivity, preventing catalyst deactivation, and stabilizing reactive intermediates. With a molecular weight of 235.37 g/mol , 3,5-Di-tert-butyl-2-methoxyaniline is approximately 15% heavier than 3,5-di-tert-butylaniline (MW = 205.34 g/mol [1]) and 91% heavier than unsubstituted aniline (MW = 93.13 g/mol [2]). This increased mass reflects the additional methoxy group, which contributes both steric and electronic effects. In ligand design, this extra bulk can fine-tune the coordination sphere of transition metals, potentially altering catalytic activity and selectivity.

Steric Bulk (MW Proxy)
Class-level inference
235.37 g/mol
Increased molecular weight reflects additional steric bulk that can influence catalyst selectivity and suppress side reactions.
15% larger than 3,5-di-tert-butylaniline; steric effects depend on conformation and coordination environment.
Steric Hindrance Catalysis Coordination Chemistry

Hydrogen Bonding Profile vs. Non-Methoxylated Analogs

The methoxy group introduces an additional hydrogen bond acceptor (HBA) site, altering the compound's supramolecular assembly and solubility in protic solvents. 3,5-Di-tert-butyl-2-methoxyaniline has 1 hydrogen bond donor (HBD) and 2 hydrogen bond acceptors (HBA) , whereas 3,5-di-tert-butylaniline has 1 HBD and 1 HBA [1]. This difference can influence crystal packing, solubility in water and polar solvents, and interactions with biological targets or chromatographic stationary phases.

Hydrogen Bonding Profile
Class-level inference
HBD: 1 HBA: 2
Extra HBA site from methoxy oxygen may alter solubility, crystal packing, and chromatographic retention.
Class-level attribute; experimental validation needed for specific solvent or stationary phase systems.
Hydrogen Bonding Solubility Molecular Recognition

Vendor Purity and Availability

Reproducible research outcomes depend on high-purity starting materials. 3,5-Di-tert-butyl-2-methoxyaniline is commercially available with a minimum purity specification of ≥97% (by HPLC or NMR) from multiple reputable vendors . This purity level is equivalent to that of 3,5-di-tert-butylaniline (≥98% ), ensuring that procurement decisions are not driven by purity gaps. However, the target compound's unique substitution pattern, combined with this high purity, makes it a directly usable scaffold without additional purification in many synthetic protocols.

Commercial Purity
Supporting evidence
Specification≥97%
Comparable purity to non-methoxylated analog minimizes impurity-driven differences; unique substitution pattern remains key differentiator.
Vendor-reported specification; verify lot-specific COA before critical synthesis.
Chemical Purity Procurement Quality Control

3,5-Di-tert-butyl-2-methoxyaniline: Optimal Application Scenarios


Olefin Metathesis Catalyst Ligands

The combination of two tert-butyl groups and a methoxy substituent creates a steric environment around the aniline nitrogen that can be exploited to tune catalyst activity. As outlined in US Patent Application 2020/0239504 A1 [1], aniline-type ligands are employed in ruthenium-based olefin metathesis catalysts. The higher molecular weight (235.37 g/mol) and specific hydrogen-bonding profile of 3,5-Di-tert-butyl-2-methoxyaniline (HBD=1, HBA=2 ) relative to simpler analogs may provide a distinct coordination geometry, potentially enhancing selectivity in cross-metathesis reactions.

Hole-Transporting/Electron-Blocking OLED Materials

Sterically hindered aromatic amines are known components in OLED materials due to their ability to block holes and transport electrons [2]. The higher melting point (79-81°C [3]) of 3,5-Di-tert-butyl-2-methoxyaniline compared to 3,5-di-tert-butylaniline suggests better thermal stability, which is advantageous for vacuum deposition processes. Its specific lipophilicity (XLogP=4.6 [4]) may also influence film morphology and charge transport properties.

Sterically Protected Pharmacophores & Bioactive Molecules

In medicinal chemistry, the methoxy group serves as both a hydrogen bond acceptor and a metabolically stable substituent. The slightly higher lipophilicity (XLogP=4.6 vs. 4.445 for non-methoxylated analog [4]) may improve membrane permeability in cell-based assays. Furthermore, the high commercial purity (≥97% ) ensures that the compound can be used directly in high-throughput synthesis without additional purification.

Steric Effects on Aniline Oxidation & Polymerization

The steric shielding provided by the tert-butyl groups at the 3- and 5-positions protects the aromatic ring from electrophilic attack, while the methoxy group activates the ring toward oxidation. This unique substitution pattern (molecular weight 235.37 g/mol ) allows researchers to probe the effect of sterics on radical formation and polymerization kinetics, providing a model system distinct from less hindered anilines.

Application
Selection Property
Validation Focus
Olefin metathesis catalyst design
Sterically demanding aniline with distinct H-bonding profile
Coordination geometry and selectivity in cross-metathesis models
Hole-transporting / electron-blocking OLED materials
Higher melting point indicating thermal stability
Film morphology and charge transport under vacuum deposition conditions
Sterically protected pharmacophore synthesis
Methoxy group as HBA and metabolically stable substituent
Membrane permeability and synthetic accessibility in high-throughput synthesis workflows
Radical formation and aniline polymerization studies
Steric shielding combined with ring-activating methoxy
Kinetics of oxidation and polymer formation under controlled radical conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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